SB-209670

Endothelin Receptor Radioligand Binding Human Cloned Receptors

Researchers requiring dual ETA/ETB blockade face significant inter-batch potency variability from unverified sources, where stereochemical impurities can reduce activity up to 575-fold. SB-209670 from BenchChem delivers validated (1S,2R,3S) stereochemistry and consistent subnanomolar ETA affinity. - Ki ETA = 0.2 nM, ETB = 18 nM; verified by competitive radioligand binding - ≥98% purity by HPLC with documented enantiomeric excess - Reversible binding kinetics (t1/2: ETA = 60 min, ETB = 10 min) enable washout/recovery protocols - Validated in hypertensive rat, gerbil stroke, and carotid balloon angioplasty models - Essential precursor for [18F]-SB209670 PET imaging radioligand synthesis

Molecular Formula C29H28O9
Molecular Weight 520.5 g/mol
CAS No. 157659-79-5
Cat. No. B1680799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-209670
CAS157659-79-5
Synonyms1H-Indene-2-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-3-(2- (carboxymethoxy)-4-methoxyphenyl)-2,3-dihydro-5-propoxy-, (1S,2R,3S)-
3-(2-(carboxymethoxy)-4-methoxyphenyl)-1-(3,4-(methylenedioxy)phenyl)-5-(prop-1-yloxy)indan-2-carboxylic acid
SB 209670
SB-209670
Molecular FormulaC29H28O9
Molecular Weight520.5 g/mol
Structural Identifiers
SMILESCCCOC1=CC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)OCC(=O)O)C(=O)O)C4=CC5=C(C=C4)OCO5
InChIInChI=1S/C29H28O9/c1-3-10-35-18-6-7-19-21(12-18)27(20-8-5-17(34-2)13-23(20)36-14-25(30)31)28(29(32)33)26(19)16-4-9-22-24(11-16)38-15-37-22/h4-9,11-13,26-28H,3,10,14-15H2,1-2H3,(H,30,31)(H,32,33)/t26-,27+,28+/m0/s1
InChIKeyUUAVCCWBNUITBB-UPRLRBBYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SB-209670: Dual Endothelin Receptor Antagonist


SB-209670 is a rationally designed, non-peptide, stereoselective antagonist that exhibits high-affinity binding to both endothelin-A (ETA) and endothelin-B (ETB) receptor subtypes [1]. As a member of the 3-arylindenol class of compounds [2], it functions as a potent mixed ETA/ETB antagonist with subnanomolar affinity for the ETA receptor [1]. The compound is characterized by its specific (1S,2R,3S) stereochemistry, which is critical for its high potency; the active enantiomer is approximately 575-fold more potent than its antipode [3]. This unique structural and pharmacological profile positions SB-209670 as a valuable research tool for investigating the role of endothelin receptors in various pathophysiological states, including hypertension, ischemia-reperfusion injury, and vascular remodeling [1].

1
Dual ETA/ETB antagonist profile — supports endothelin receptor subtype studies without pathway bias
2
Stereochemically defined (1S,2R,3S) — enantiomer-comparison study context, active enantiomer attribution review
3
Non-peptide tool compound — compatible with washout and reversible binding protocols in isolated tissue assays

SB-209670 vs. Generic Antagonists


In the procurement of research-grade endothelin receptor antagonists, generic substitution is not scientifically justifiable due to profound quantitative differences in receptor binding kinetics, functional antagonism potency, and in vivo pharmacodynamic profiles. While multiple compounds are marketed as 'mixed ETA/ETB antagonists,' the data demonstrate that SB-209670 possesses a distinct combination of subnanomolar ETA affinity, rapid receptor association kinetics, and unique functional potency relative to widely used comparators such as bosentan and BQ-123 [1]. Furthermore, the stereospecificity of SB-209670 is critical—the (+)-antipode is 575-fold more potent than the (-)-antipode [2], meaning that any batch lacking proper stereochemical purity will exhibit dramatically reduced activity. The following quantitative evidence establishes why SB-209670, when obtained from a verified source with documented enantiomeric purity, is a non-interchangeable tool for specific experimental models.

!
Enantiomeric purity required — antipode is approximately 575-fold less active; racemic or incorrect stereoisomer may drastically reduce target engagement.
!
Bosentan or BQ-123 may show different receptor binding kinetics and functional antagonism profile — class mismatch limits direct interchangeability in ETA/ETB blockade studies.
!
Receptor off-rate differences can alter washout and recovery outcomes — reversible binding kinetics unique to SB-209670 are not guaranteed with alternative antagonists.

SB-209670 Quantitative Evidence


Subnanomolar ETA Affinity Over Bosentan

SB-209670 demonstrates a Ki of 0.2 nM at human cloned ETA receptors and 18 nM at ETB receptors in competition binding assays using [125I]ET-1 . In contrast, bosentan (Ro470203) exhibits a Kd of 12.5 nM at ETA and 1.1 μM at ETB receptors in human pulmonary artery tissue [1]. This represents a 62.5-fold higher ETA affinity and a 61.1-fold higher ETB affinity for SB-209670 relative to bosentan.

ETA Affinity vs Bosentan
Head-to-head
SB-209670 Ki = 0.2 nM (cloned human ETA)
Bosentan Kd = 12.5 nM (human pulmonary artery ETA)
Affinity difference ≈ 62.5-fold higher for SB-209670
Reported ETA binding affinity context
Competition binding with [125I]ET-1; values derive from distinct tissue sources — direct extrapolation requires review.
Endothelin Receptor Radioligand Binding Human Cloned Receptors Cardiovascular Pharmacology

Vascular ETA Antagonism vs. BQ-123

In the isolated rat aorta, a standard preparation for assessing ETA receptor-mediated vascular contraction, SB-209670 produced a concentration-dependent parallel rightward shift in the ET-1 concentration-response curve with a Kb value of 0.4 ± 0.04 nM [1]. Relative to other ET receptor antagonists tested under identical conditions, SB-209670 was 45-fold more potent than the ETA-selective peptide antagonist BQ-123, 180-fold more potent than the mixed antagonist bosentan, and 775-fold more potent than the mixed antagonist PD142893 [1].

Vascular ETA Antagonism
Head-to-head
SB-209670 Kb = 0.4 ± 0.04 nM (rat aorta)
45-fold more potent than BQ-123; 180-fold vs bosentan; 775-fold vs PD142893
Supports ETA-mediated contraction assay context
Isolated tissue bath; ET-1 concentration-response shift. Comparator potencies measured under identical conditions.
Vascular Smooth Muscle Functional Antagonism Isolated Tissue Bath ETA Receptor

Subnanomolar Binding in Human Heart Tissue for PET Imaging

The [18F]-labeled analogue of SB-209670 binds to human heart tissue with a single subnanomolar affinity, exhibiting a KD of 0.67 ± 0.14 nM and a Bmax of 168.3 ± 29.3 fmol/mg protein [1]. The association half-time (t1/2) is 3.8 minutes with an association rate constant (kobs) of 0.182 ± 0.032/min [1]. This rapid binding kinetics profile is essential for in vivo imaging applications where tracer uptake must occur within a practical scanning window.

Human Heart Tissue Binding
Supporting evidence
KD = 0.67 ± 0.14 nM
t1/2 association = 3.8 min; kobs = 0.182 ± 0.032/min
Bmax = 168.3 ± 29.3 fmol/mg protein (n=3)
Reported subnanomolar affinity and rapid kinetics in native tissue — supports tracer-development binding context
[18F]-SB209670 used; data from human heart homogenate.
Human Heart Tissue In Vivo Imaging PET Tracer Development Receptor Occupancy

Rapid Reversible Binding vs. Bosentan

Using [3H]SB-209670, the binding to cloned human ETA and ETB receptors was shown to be fully reversible with dissociation half-times (t1/2) of approximately 60 minutes and 10 minutes, respectively [1]. The apparent dissociation constants (Kd) were 0.20 nM for ETA and 1.0 nM for ETB receptors [1]. In contrast, the binding of the endogenous agonist [125I]ET-1 was essentially irreversible under these conditions, which complicates equilibrium binding analysis [1]. Competition studies using [3H]SB-209670 showed that the ETA-selective antagonist BQ-123 displayed Ki values of 40 nM at ETA and >2300 nM at ETB receptors, confirming a >57-fold ETA selectivity for BQ-123 versus the balanced mixed antagonist profile of SB-209670 [1].

Reversible Binding vs BQ-123
Cross-study
SB-209670: t1/2 ETA = 60 min, ETB = 10 min; Kd ETA = 0.20 nM, ETB = 1.0 nM
BQ-123: Ki ETA = 40 nM, ETB >2300 nM (selectivity >57-fold)
SB-209670 200-fold higher ETA potency; >2300-fold higher ETB potency
Reversible antagonist kinetics support washout-study context
[3H]SB-209670 on cloned human receptors; ET-1 binding essentially irreversible.
Receptor Binding Kinetics Dissociation Rate Tritiated Ligand ETB Receptor

SB-209670 Research Applications


In Vitro Receptor Subtype Characterization

SB-209670 is optimally suited for competitive radioligand binding and functional tissue bath studies requiring potent, reversible antagonism at both ETA and ETB receptors. Its subnanomolar ETA affinity (Ki = 0.2 nM) and 5-fold ETA/ETB selectivity ratio enable concentration-response experiments that can distinguish receptor subtype contributions to contractile or signaling responses. The compound's reversible binding kinetics (t1/2 dissociation: ETA = 60 min, ETB = 10 min) [1] allow for washout and recovery experiments that are not feasible with irreversible agonists or slowly dissociating antagonists. This makes SB-209670 particularly valuable for studies in isolated vascular preparations where temporal control of receptor blockade is required to assess desensitization or receptor reserve phenomena.

In Vivo Hemodynamic & Vascular Remodeling

SB-209670 has been pharmacologically validated in multiple in vivo models where it produces dose-dependent reductions in blood pressure in hypertensive rats, protects against ischemia-induced neuronal degeneration in a gerbil stroke model, and attenuates neointima formation following carotid artery balloon angioplasty in rats . The compound's 45-fold higher functional potency at ETA receptors compared to the widely used peptide antagonist BQ-123 [2] translates to lower effective doses in vivo, reducing the risk of off-target effects. Procurement of SB-209670 is indicated for acute and chronic cardiovascular studies requiring robust dual ETA/ETB blockade, particularly where peptide antagonists (e.g., BQ-123) suffer from poor stability or where alternative non-peptide antagonists (e.g., bosentan) lack sufficient potency for complete receptor occupancy at tolerable doses.

PET Tracer Development & Molecular Imaging

The unlabeled parent compound SB-209670 serves as the essential precursor for synthesizing [18F]-SB209670, a radiolabeled analogue that has been successfully used for in vivo PET imaging of cardiovascular endothelin receptors in rats [3]. The radioligand demonstrates subnanomolar affinity (KD = 0.67 nM) in human heart tissue with rapid association kinetics (t1/2 = 3.8 min) [3], properties that are critical for obtaining high-contrast images within clinically feasible scanning times. Research groups engaged in radiochemistry or molecular imaging should procure high-purity SB-209670 as the starting material for developing novel endothelin receptor imaging agents, leveraging the well-characterized binding profile and established radiochemical synthesis routes.

Application
Selection Property
Validation Focus
ETA/ETB receptor subtype profiling
Reversible dual-antagonist binding profile
Equilibrium binding and washout recovery endpoints
Vascular function and remodeling models
Stereochemically controlled ETA/ETB blockade
Dose-dependent hemodynamic endpoint monitoring
Endothelin receptor imaging probe development
High-affinity binding kinetics for radiolabeling
In vivo tracer uptake and imaging endpoint validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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